Streptophenazine G

Overview

Description

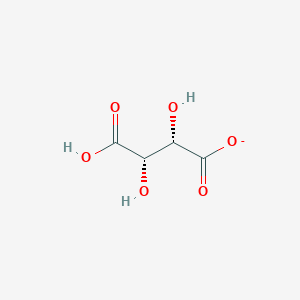

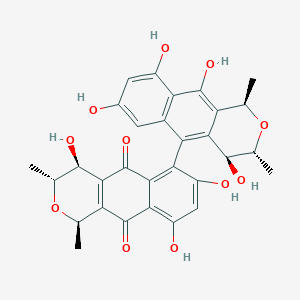

Streptophenazine G is a phenazine derivative produced by the marine-derived bacterium Streptomyces strain HB202, isolated from the sponge Halichondria panicea . Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, antiviral, and cytotoxic properties .

Preparation Methods

Streptophenazine G is typically synthesized through fermentation processes involving the Streptomyces strain HB202 . The production of streptophenazines can be enhanced by co-cultivation with other Streptomyces strains, which can activate cryptic secondary metabolite-biosynthetic gene clusters . The synthetic route involves the fermentation of the bacterial strain under specific conditions, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Chemical Reactions Analysis

Streptophenazine G undergoes various chemical reactions, including nucleophilic aromatic substitution and reductive cyclization . Common reagents used in these reactions include sodium borohydride and sodium ethoxide . The major products formed from these reactions are phenazine derivatives, which retain the core structure of two benzene rings linked through two nitrogen atoms .

Scientific Research Applications

Streptophenazine G has shown moderate antibacterial activity against Staphylococcus epidermidis and Bacillus subtilis . It also exhibits moderate activity against phosphodiesterase 4B (PDE 4B), making it a potential candidate for further research in the treatment of bacterial infections and inflammatory diseases . Additionally, this compound and its derivatives are of interest in natural product discovery and drug development due to their diverse biological activities .

Mechanism of Action

The antibacterial activity of streptophenazine G is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes . The compound’s activity against PDE 4B suggests that it may interfere with intracellular signaling pathways involved in inflammation . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Streptophenazine G is part of a family of phenazine derivatives, including streptophenazines A, B, C, D, E, F, and H . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities . This compound is unique in its moderate antibacterial and PDE 4B inhibitory activities, distinguishing it from other streptophenazines .

Properties

IUPAC Name |

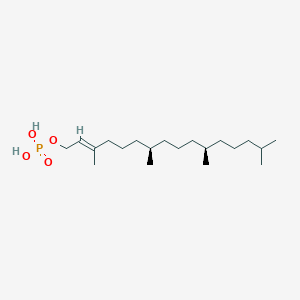

methyl 6-(3-hydroxy-1-methoxy-7-methyl-1-oxononan-2-yl)phenazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-5-15(2)9-6-14-20(28)21(25(30)32-4)16-10-7-12-18-22(16)26-19-13-8-11-17(23(19)27-18)24(29)31-3/h7-8,10-13,15,20-21,28H,5-6,9,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLCCYULJSGXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)

![1-[(2Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263791.png)

![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)

![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)